3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol
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Overview
Description
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by a benzene ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with propargyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent, can be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and catalysts.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metals, which can then participate in catalytic cycles. The methoxy groups and the alkyne moiety play crucial roles in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)prop-2-yn-1-ol
- 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol
- 3-(4-(N,N-Dimethylamino)phenyl)prop-2-yn-1-ol
Uniqueness
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol is unique due to the presence of two methoxy groups on the benzene ring, which significantly influence its chemical reactivity and potential applications. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)prop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHFYEJQEHGHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C#CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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